(4-Phenoxyphenyl)methanamine Hydrochloride: A Comprehensive Technical Guide for Drug Discovery and Development
(4-Phenoxyphenyl)methanamine Hydrochloride: A Comprehensive Technical Guide for Drug Discovery and Development
Abstract
(4-Phenoxyphenyl)methanamine hydrochloride is a versatile primary amine building block possessing a diaryl ether scaffold, a motif of significant interest in medicinal chemistry. Its structural features—a nucleophilic aminomethyl group, a flexible ether linkage, and a biphenyl-like architecture—make it an attractive starting point for the synthesis of novel chemical entities targeting a range of biological pathways. This in-depth technical guide provides a comprehensive overview of the essential physicochemical properties, synthetic routes, chemical reactivity, and analytical characterization of (4-Phenoxyphenyl)methanamine hydrochloride. Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates critical data and field-proven insights to facilitate its effective use in modern therapeutic discovery programs.
Strategic Value in Medicinal Chemistry
The design of novel therapeutics often relies on scaffolds that provide a balance of structural rigidity and conformational flexibility, enabling precise interactions with biological targets. The 4-phenoxybenzylamine framework is exemplary in this regard. The ether linkage allows for low-energy rotational freedom between the two phenyl rings, permitting the molecule to adapt its conformation within a binding pocket. The terminal primary amine serves as a crucial chemical handle for diversification, allowing for the introduction of various functional groups through well-established reactions such as amide bond formation, alkylation, and reductive amination. The hydrochloride salt form confers improved aqueous solubility and crystallinity, enhancing its handling properties for both synthesis and biological screening. Understanding the fundamental properties of this compound is therefore the first step toward unlocking its potential in a drug discovery pipeline.
Core Physicochemical Properties
A compound's physical and chemical characteristics are the bedrock upon which its application is built. These parameters govern solubility, stability, reactivity, and formulation potential. The key properties of (4-Phenoxyphenyl)methanamine hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 169944-04-1 | [1] |
| Molecular Formula | C₁₃H₁₄ClNO | [1] |
| Molecular Weight | 235.71 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 218 - 222 °C | |
| Solubility | Soluble in water. Soluble in polar organic solvents like DMSO and methanol. | [2] |
| pKa (Predicted) | ~9.1 |
Expert Insight: The melting point of 218-222 °C indicates a crystalline solid with good thermal stability. The aqueous solubility imparted by the hydrochloride salt is a significant advantage for biological assays, which are often conducted in aqueous buffer systems. The predicted pKa of ~9.1 is typical for a primary benzylic amine, suggesting that at physiological pH (7.4), the compound will exist predominantly in its protonated, cationic form (R-NH₃⁺). This is a critical consideration for predicting drug-receptor interactions, cell permeability, and off-target activity.
Synthesis and Reactivity Profile
Recommended Synthetic Workflow: Reductive Amination
The most direct and efficient synthesis of (4-Phenoxyphenyl)methanamine is the reductive amination of the corresponding aldehyde, 4-phenoxybenzaldehyde, using ammonia as the nitrogen source. This one-pot procedure involves the in-situ formation of an imine intermediate, which is then reduced to the primary amine. Subsequent treatment with hydrochloric acid yields the target hydrochloride salt.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 4-phenoxybenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde), add ammonium chloride (1.5 eq).
-
Imine Formation: Add a 7 M solution of ammonia in methanol until the pH of the reaction mixture is ~8-9. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: To the stirring solution, add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise. Causality: NaBH₃CN is the reducing agent of choice because it is mild enough to selectively reduce the protonated imine intermediate without significantly reducing the starting aldehyde, thus maximizing the yield of the desired amine.
-
Reaction Monitoring & Work-up: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 12-24 hours). Once complete, carefully quench the reaction by adding 1 M aqueous HCl to decompose any remaining reducing agent. Adjust the pH to >10 with aqueous NaOH.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude free base, (4-Phenoxyphenyl)methanamine.
-
Salt Formation & Purification: Dissolve the crude amine in a minimal amount of diethyl ether or ethyl acetate. Add a solution of 2 M HCl in diethyl ether dropwise with vigorous stirring. The (4-Phenoxyphenyl)methanamine hydrochloride will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the purified product.
Self-Validating System: The identity and purity of the final compound must be confirmed by the analytical methods described in Section 5. The melting point of the product should be sharp and fall within the range specified in Section 2.
Chemical Reactivity
The synthetic utility of (4-Phenoxyphenyl)methanamine hydrochloride stems from the reactivity of its primary amine. This functional group is a potent nucleophile (in its free base form) and can participate in a wide array of bond-forming reactions.
Caption: Key reactions for derivatizing the primary amine.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of (4-Phenoxyphenyl)methanamine hydrochloride. A multi-technique approach ensures a comprehensive quality control profile.
Spectroscopic Confirmation
¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆):
-
δ 8.4-8.7 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange with trace water.
-
δ 7.35-7.45 ppm (multiplet, 2H): Protons on the central phenoxy ring, ortho to the ether linkage.
-
δ 7.25-7.35 ppm (multiplet, 2H): Protons on the central phenoxy ring, ortho to the aminomethyl group.
-
δ 7.10-7.20 ppm (multiplet, 2H): Protons on the terminal phenyl ring.
-
δ 6.95-7.05 ppm (multiplet, 3H): Remaining protons on both aromatic rings.
-
δ 4.05 ppm (singlet, 2H): Benzylic protons of the -CH₂-NH₃⁺ group.
¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆): The spectrum is expected to show 9 distinct signals for the 13 carbon atoms due to molecular symmetry.
-
~157 ppm & ~156 ppm: Quaternary carbons of the ether linkage.
-
~130-132 ppm: Aromatic CH carbons.
-
~120-124 ppm: Aromatic CH carbons.
-
~118-120 ppm: Aromatic CH carbons.
-
~135 ppm & ~128 ppm: Quaternary aromatic carbons.
-
~42 ppm: Benzylic carbon (-CH₂-).
Infrared (IR) Spectroscopy:
-
2800-3100 cm⁻¹ (broad): N-H stretching vibrations of the R-NH₃⁺ group.
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~1600, ~1500 cm⁻¹: Aromatic C=C stretching bands.
-
~1240 cm⁻¹ (strong): Asymmetric C-O-C (aryl ether) stretching, a key diagnostic peak.
-
~1170 cm⁻¹: Symmetric C-O-C stretching.
Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion of the free base (m/z = 199) would be expected. Key fragmentation patterns would include the loss of the amino group and cleavage at the benzylic position to give a prominent peak at m/z = 182, and cleavage of the ether bond. Under Electrospray Ionization (ESI+), the spectrum would show the pseudomolecular ion of the free base [M+H]⁺ at m/z = 200.
Quality Control Workflow
Caption: A typical QC workflow for batch validation and release.
Applications and Future Directions in Drug Development
The (4-Phenoxyphenyl)methanamine scaffold is a privileged structure in medicinal chemistry. Its true value lies in its role as a versatile intermediate for constructing more complex molecules. For instance, the well-known, non-selective alpha-adrenergic antagonist Phenoxybenzamine features a related N-benzyl phenoxy core, highlighting the utility of this general architecture in developing pharmacologically active agents[3].
Researchers can leverage (4-Phenoxyphenyl)methanamine hydrochloride as a starting point for programs targeting:
-
GPCRs: The aromatic rings can engage in pi-stacking and hydrophobic interactions, while the amine can be functionalized to form salt bridges or hydrogen bonds with receptor residues. Its use in developing serotonin receptor modulators has been explored[2].
-
Enzyme Inhibition: The scaffold can be elaborated to present functional groups that interact with the active sites of enzymes, such as kinases, proteases, or amine oxidases[2].
-
Antineoplastic Agents: The diaryl ether motif is present in numerous kinase inhibitors and other anticancer drugs. The amine handle allows for the attachment of pharmacophores known to drive antiproliferative activity.
The path forward involves using this building block in diversity-oriented synthesis and fragment-based drug discovery campaigns to explore its potential against a wide array of biological targets.
Conclusion
(4-Phenoxyphenyl)methanamine hydrochloride is a high-value chemical tool for the modern drug discovery laboratory. Its combination of a druggable diaryl ether core and a synthetically tractable primary amine makes it an ideal starting material for generating libraries of novel compounds. This guide has provided the essential, in-depth technical information required for its confident handling, synthesis, characterization, and strategic deployment in medicinal chemistry programs. By understanding its fundamental properties and reactivity, researchers are well-equipped to translate this simple building block into the next generation of therapeutic candidates.
References
-
PubChem. Phenoxybenzamine hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. Phenoxybenzamine. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]
-
PubChem. (4-Phenoxyphenyl)methanamine. National Center for Biotechnology Information. [Link]
-
Thermo Fisher Scientific. (4-Phenoxyphenyl)methylamine hydrochloride, 97%. [Link]
- Google Patents. Process for producing 4- (4-alkylphenoxy) benzylamines.
- Google Patents.
-
Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy. [Link]
-
SpectraBase. 4-Phenylazobenzoyl chloride. [Link]
-
Master Organic Chemistry. 13-C NMR – How Many Signals?. [Link]
-
PubChem. 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride. [Link]
- Google Patents. Preparation method of phenoxybenzamine hydrochloride.
-
NIST. Benzenemethanamine, 4-methoxy-. [Link]
